N-[4-(4-Chlorophenyl)-1,2,5-oxadiazol-3-yl]benzamide
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Overview
Description
N-[4-(4-Chlorophenyl)-1,2,5-oxadiazol-3-yl]benzamide is an organic compound that belongs to the class of benzamides It features a benzamide group substituted with a 4-chlorophenyl and a 1,2,5-oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-Chlorophenyl)-1,2,5-oxadiazol-3-yl]benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 4-amino-1,2,5-oxadiazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are being explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-Chlorophenyl)-1,2,5-oxadiazol-3-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-[4-(4-Chlorophenyl)-1,2,5-oxadiazol-3-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-[4-(4-Chlorophenyl)-1,2,5-oxadiazol-3-yl]benzamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide
- 2-Bromo-N-(4-chlorophenyl)-N-hydroxybenzamide
- N-[2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl]-3-methoxybenzamide
Uniqueness
N-[4-(4-Chlorophenyl)-1,2,5-oxadiazol-3-yl]benzamide is unique due to its specific substitution pattern and the presence of the 1,2,5-oxadiazole ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
447455-56-3 |
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Molecular Formula |
C15H10ClN3O2 |
Molecular Weight |
299.71 g/mol |
IUPAC Name |
N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]benzamide |
InChI |
InChI=1S/C15H10ClN3O2/c16-12-8-6-10(7-9-12)13-14(19-21-18-13)17-15(20)11-4-2-1-3-5-11/h1-9H,(H,17,19,20) |
InChI Key |
WYHXPCSFVQWRDU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NON=C2C3=CC=C(C=C3)Cl |
solubility |
0.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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